Cas no 103059-93-4 (Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI))

Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI) structure
103059-93-4 structure
Product Name:Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI)
Numero CAS:103059-93-4
MF:C16H22N4O9
MW:414.367284297943
CID:142220
PubChem ID:441131
Update Time:2025-04-19

Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI)
    • 2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid
    • 3-(7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-2-[3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-3-hydroxypropanoylamino]-3-hydroxypropionic acid
    • Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hep...
    • AC1L9ALO
    • C06667
    • Clavamycin A
    • LS-145020
    • Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-(3-(7-oxo-4-oxa-1- azabicyclo(3.2.0)hept-3-yl)seryl)-
    • Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-(3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)seryl)-
    • Q27106178
    • N-[2-Amino-1,3-dihydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propylidene]-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)serine
    • CHEBI:3734
    • DTXSID20908175
    • 3-(7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-2-[3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-3-h
    • 103059-93-4
    • Antibiotic CA 31
    • Inchi: 1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1
    • Chiave InChI: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
    • Sorrisi: O1[C@@H](C(C(C(=O)O)NC(C(C([C@H]2CN3C(C[C@@H]3O2)=O)O)N)=O)O)CN2C(C[C@H]12)=O

Proprietà calcolate

  • Massa esatta: 414.138678g/mol
  • Massa monoisotopica: 414.138678g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 748
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 414.37g/mol
  • XLogP3: -7.1
  • Superficie polare topologica: 192Ų
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd